2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is an organotellurium compound characterized by the presence of a tellurium atom bonded to a naphthalene ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one typically involves the reaction of 1-naphthylmagnesium bromide with tellurium tetrachloride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Various substituted tellurium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, leading to changes in their structure and function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dibromo(naphthalen-1-yl)-4-tellanyl)-1-phenylethan-1-one
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. The tellurium atom enhances the compound’s reactivity and potential biological activities, making it a valuable reagent in organic synthesis and a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
920969-19-3 |
---|---|
Molekularformel |
C18H14OTe |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
2-naphthalen-1-yltellanyl-1-phenylethanone |
InChI |
InChI=1S/C18H14OTe/c19-17(15-8-2-1-3-9-15)13-20-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2 |
InChI-Schlüssel |
BQRTYTAWKNZRGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.